molecular formula C22H21N3O3S B3969102 1-(3-Methoxyphenyl)-3-[(4,6,7-trimethylquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione

1-(3-Methoxyphenyl)-3-[(4,6,7-trimethylquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione

Cat. No.: B3969102
M. Wt: 407.5 g/mol
InChI Key: ZAQRQHFRNZTEIR-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)-3-[(4,6,7-trimethylquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of pyrrolidine-2,5-diones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxyphenyl)-3-[(4,6,7-trimethylquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyrrolidine-2,5-dione core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 3-methoxyphenyl group: This step may involve a nucleophilic substitution reaction using a suitable methoxyphenyl derivative.

    Attachment of the 4,6,7-trimethylquinazolin-2-yl group: This can be done through a thiol-ene reaction or other coupling reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxyphenyl)-3-[(4,6,7-trimethylquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding quinones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)-3-[(4,6,7-trimethylquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces, leading to modulation of cellular signaling pathways.

    Pathways: Interference with specific biochemical pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Methoxyphenyl)-3-(quinazolin-2-yl)pyrrolidine-2,5-dione: Lacks the trimethyl groups on the quinazoline ring.

    1-(3-Methoxyphenyl)-3-[(4,6-dimethylquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione: Has fewer methyl groups on the quinazoline ring.

    1-(3-Methoxyphenyl)-3-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrrolidine-2,5-dione: Contains an amino group instead of a sulfanyl group.

Uniqueness

1-(3-Methoxyphenyl)-3-[(4,6,7-trimethylquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione is unique due to the presence of the trimethylquinazoline moiety and the sulfanyl linkage, which may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

IUPAC Name

1-(3-methoxyphenyl)-3-(4,6,7-trimethylquinazolin-2-yl)sulfanylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3S/c1-12-8-17-14(3)23-22(24-18(17)9-13(12)2)29-19-11-20(26)25(21(19)27)15-6-5-7-16(10-15)28-4/h5-10,19H,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAQRQHFRNZTEIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=C(N=C2C=C1C)SC3CC(=O)N(C3=O)C4=CC(=CC=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Methoxyphenyl)-3-[(4,6,7-trimethylquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione
Reactant of Route 2
1-(3-Methoxyphenyl)-3-[(4,6,7-trimethylquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione
Reactant of Route 3
1-(3-Methoxyphenyl)-3-[(4,6,7-trimethylquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione
Reactant of Route 4
Reactant of Route 4
1-(3-Methoxyphenyl)-3-[(4,6,7-trimethylquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione
Reactant of Route 5
1-(3-Methoxyphenyl)-3-[(4,6,7-trimethylquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione
Reactant of Route 6
1-(3-Methoxyphenyl)-3-[(4,6,7-trimethylquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione

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